Enhanced Molecular Polarizability and Predicted High Birefringence (Δn) vs. Non-Fluorinated Tolanes
The 1,3-difluoro substitution on the central phenyl ring and the terminal 4-fluorophenyl group increase the molecular polarizability anisotropy compared with non-fluorinated tolane analogs. In a class-level analysis of laterally difluorinated phenyl‑tolanes, the presence of two lateral fluorine atoms raises the birefringence (Δn) by approximately 0.05–0.10 relative to the corresponding non‑fluorinated parent structure, as measured at 589 nm and 20 °C in the nematic phase [1]. Although direct single‑compound data for CAS 797047-65-5 are not available in the open literature, the structural analogy to compounds explicitly reported in US 5,820,785 supports a Δn in the range of 0.25–0.35, which is 20–40% higher than analogous non‑fluorinated tolanes (Δn ≈ 0.15–0.25) [2]. This predicted enhancement is critical for achieving thin‑cell‑gap LC displays.
| Evidence Dimension | Birefringence (Δn) at 589 nm, 20 °C |
|---|---|
| Target Compound Data | Predicted Δn ≈ 0.25–0.35 (based on class analogy) [1][2] |
| Comparator Or Baseline | Non-fluorinated tolane analogs: Δn ≈ 0.15–0.25 [1] |
| Quantified Difference | Estimated increase of +0.05 to +0.10 Δn units (20–40% relative enhancement) |
| Conditions | Nematic phase, 589 nm, 20 °C; class-level inference from laterally difluorinated phenyl‑tolane series [1] |
Why This Matters
Higher Δn enables thinner LC cell gaps, which directly reduces response time and improves the performance of high-speed electro-optical devices.
- [1] Song, Q.; Gauza, S.; Xianyu, H.; Wu, S. T.; Liao, Y. M.; Chang, C. Y.; Hsu, C. S. High birefringence lateral difluoro phenyl tolane liquid crystals. Liq. Cryst. 2010, 37, 139‑147. View Source
- [2] Schlosser, H.; Jungbauer, D. Fluoroalkylethynyl- and difluoroalkylethynylbenzenes, and their use in liquid-crystal mixtures. U.S. Patent US5820785, 1998. View Source
